1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride typically involves multiple steps, starting with the reaction of cyclopropylmethylamine with a suitable carboxylic acid derivative. The reaction conditions include the use of strong acids and bases, and the process may require heating and cooling cycles to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and other specialized equipment. The process involves careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the development of new drugs and materials. Its applications extend to fields such as medicinal chemistry, where it is used to create compounds with potential therapeutic effects.
Mechanism of Action
The mechanism by which 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Piperidine-4-carboxylic acid derivatives
Cyclopropylmethylamine derivatives
Other piperidine-based compounds
These compounds share structural similarities but may differ in their chemical properties and applications. The unique features of this compound make it a valuable compound in various scientific and industrial contexts.
Properties
IUPAC Name |
1-(cyclopropylmethyl)piperidine-4-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)9-3-5-11(6-4-9)7-8-1-2-8;/h8-9H,1-7H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRNNDAMINCITN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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